![molecular formula C23H21NO B6012519 N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide CAS No. 5942-02-9](/img/structure/B6012519.png)
N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide
Overview
Description
N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to involve the interaction of the compound with specific amino acid residues in proteins. N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide is known to bind to hydrophobic pockets in proteins, which can lead to changes in protein conformation and function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and modulate protein-protein interactions. N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has also been shown to have anti-inflammatory properties and to be effective in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide in lab experiments is its ability to selectively interact with certain proteins and biomolecules. This makes it a useful tool for studying specific biological processes. However, one limitation is that N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide. One area of interest is the development of new fluorescent probes based on N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide, which could be used to study a variety of biological processes. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide in the treatment of neurodegenerative diseases and other conditions. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide and its interactions with proteins and other biomolecules.
Synthesis Methods
N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with benzaldehyde in the presence of a base catalyst. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the development of fluorescent probes, and the investigation of enzyme activity. N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide has also been used as a tool for the study of protein folding and unfolding, as well as for the detection of amyloid fibrils.
properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-17-13-14-21(15-18(17)2)24-23(25)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-16H,1-2H3,(H,24,25)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCWCPLCXRIHB-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362776 | |
Record name | F3284-0317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethylphenyl)-2,3-diphenylacrylamide | |
CAS RN |
5942-02-9 | |
Record name | F3284-0317 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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